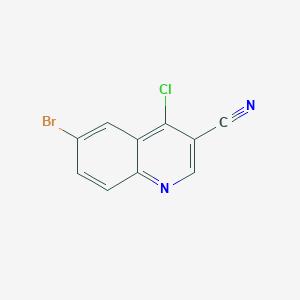

6-Bromo-4-chloroquinoline-3-carbonitrile

Description

Structure

2D Structure

Propriétés

IUPAC Name |

6-bromo-4-chloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClN2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCILRHPBZATKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634135 | |

| Record name | 6-Bromo-4-chloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364793-54-4 | |

| Record name | 6-Bromo-4-chloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4-chloro-quinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 6-Bromo-4-chloroquinoline-3-carbonitrile (CAS No. 364793-54-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-4-chloroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential biological significance, presenting available data in a structured format for ease of reference and comparison.

Core Compound Data

| Property | Value | Source |

| CAS Number | 364793-54-4 | [ChemScene] |

| Molecular Formula | C₁₀H₄BrClN₂ | [ChemScene] |

| Molecular Weight | 267.51 g/mol | [ChemScene] |

| Purity | ≥97% (Commercially available) | [ChemScene] |

| Appearance | Solid (Predicted) | |

| Melting Point | 146 - 148 °C (Predicted) | |

| Boiling Point | 401.9 °C at 760 mmHg (Predicted) | |

| LogP | 3.52 (Predicted) | |

| SMILES | N#CC1=C(Cl)C2=CC(Br)=CC=C2N=C1 | [ChemScene] |

| Storage | 4°C, sealed storage, away from moisture | [ChemScene] |

Synthesis and Experimental Protocols

A general method for converting 2-chloroquinoline-3-carbaldehydes to their corresponding carbonitriles has been described, which can be adapted for this specific compound.[1] This transformation is a key step in the synthesis of various heterocyclic compounds.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical, based on related transformations):

Step 1: Synthesis of the Precursor, 6-Bromo-4-chloroquinoline

A common and well-documented method for the synthesis of 6-Bromo-4-chloroquinoline involves the chlorination of 6-bromo-4-hydroxyquinoline.[2][3][4][5]

-

Reactants: 6-bromo-4-hydroxyquinoline, phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure:

-

To a stirred solution of 6-bromo-4-hydroxyquinoline in a suitable solvent (e.g., toluene), slowly add phosphorus oxychloride.

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux (approximately 110-115°C) and maintain for several hours (e.g., 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it into ice water.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or potassium carbonate, until the pH is neutral to slightly basic.

-

The solid product, 6-Bromo-4-chloroquinoline, precipitates out and can be collected by filtration.

-

Wash the solid with water and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or heptane.[2]

-

Step 2: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

The introduction of a formyl group at the 3-position of the quinoline ring can be achieved via the Vilsmeier-Haack reaction on an appropriate precursor.[6][7]

Step 3: Conversion of 6-Bromo-4-chloroquinoline-3-carbaldehyde to this compound

The conversion of the aldehyde to the nitrile is a critical step. A general procedure for a similar transformation on a 2-chloroquinoline-3-carbaldehyde is as follows:

-

Reactants: 6-Bromo-4-chloroquinoline-3-carbaldehyde, hydroxylamine hydrochloride, and a suitable dehydrating agent (e.g., thionyl chloride in DMF).[1]

-

Procedure:

-

React 6-Bromo-4-chloroquinoline-3-carbaldehyde with hydroxylamine hydrochloride in a suitable solvent to form the corresponding oxime.

-

Treat the resulting oxime with a dehydrating agent, such as thionyl chloride in DMF, to yield this compound.

-

The reaction progress should be monitored by TLC.

-

Upon completion, the reaction mixture is typically worked up by quenching with water or an aqueous base, followed by extraction with an organic solvent.

-

The organic layer is then dried and the solvent evaporated to yield the crude product, which can be purified by column chromatography.

-

Spectral Data

While a Certificate of Analysis for commercially available this compound indicates that the ¹H NMR spectrum is consistent with its structure, the actual spectral data is not publicly available. For researchers, characterization of the synthesized compound would be essential.

Expected Spectral Characteristics:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants would be indicative of the substitution pattern.

-

¹³C NMR: The spectrum would display signals for the ten carbon atoms in the molecule, including the characteristic signal for the nitrile carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (267.51 g/mol ), with the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 2220-2240 cm⁻¹ would be expected, which is characteristic of the C≡N stretching vibration of the nitrile group.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied. However, the quinoline scaffold is a well-established pharmacophore found in a wide range of biologically active compounds. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Many quinoline derivatives have been investigated as potential anticancer agents.[8][9] The nitrile group, in some contexts, has been shown to enhance the anticancer activity of heterocyclic compounds.

-

Antibacterial Activity: The quinoline core is present in several antibacterial drugs. Studies have shown that quinoline-3-carbonitrile derivatives can exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][11]

-

Antimalarial Activity: Quinoline-based drugs have historically been crucial in the treatment of malaria.[9]

The presence of the bromo and chloro substituents, along with the carbonitrile group, on the quinoline ring of this compound makes it an interesting candidate for further investigation in these and other therapeutic areas.

Signaling Pathway Interactions (Hypothetical):

Given the known activities of other quinoline derivatives, this compound could potentially interact with various biological targets and signaling pathways. A logical workflow for investigating these potential interactions is outlined below.

Caption: Workflow for investigating biological activity.

This workflow represents a standard approach in drug discovery to identify the mechanism of action of a novel compound. Initial screening in cell-based assays would determine its general bioactivity, followed by more sophisticated techniques to identify its specific molecular targets and the signaling pathways it modulates.

Conclusion

This compound is a halogenated quinoline derivative with potential for further exploration in medicinal chemistry. While detailed experimental data remains limited in the public domain, its structural features suggest that it could serve as a valuable building block for the synthesis of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its synthetic accessibility, spectroscopic properties, and pharmacological profile. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this and related heterocyclic compounds.

References

- 1. 99465-04-0|6-Bromo-2-chloroquinoline-3-carbonitrile|BLD Pharm [bldpharm.com]

- 2. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 5. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 6-BROMO-4-CHLOROQUINOLINE-3-CARBALDEHYDE CAS#: 201420-31-7 [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Synthesis and biological evaluation of 3-quinolinecarbonitrile-7-amide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-4-chloroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-bromo-4-chloroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a plausible synthetic route, detailed experimental protocols, and predicted analytical data to facilitate its synthesis and characterization.

Chemical Structure and Properties

This compound possesses a rigid, planar quinoline core substituted with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a nitrile group at the 3-position. These functional groups are expected to significantly influence the molecule's chemical reactivity and biological activity.

Molecular Formula: C₁₀H₄BrClN₂[1]

Molecular Weight: 267.51 g/mol [1]

CAS Number: 364793-54-4[1]

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.90 | s | - | H-2 |

| ~8.30 | d | ~2.0 | H-5 |

| ~7.95 | dd | ~9.0, 2.0 | H-7 |

| ~7.80 | d | ~9.0 | H-8 |

Note: The chemical shifts are estimations and may vary depending on the solvent and experimental conditions. The protons on the quinoline ring are expected to be in the aromatic region, with downfield shifts influenced by the electron-withdrawing effects of the chloro and cyano groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-2 |

| ~150 | C-4 |

| ~148 | C-8a |

| ~136 | C-7 |

| ~130 | C-5 |

| ~128 | C-4a |

| ~125 | C-8 |

| ~122 | C-6 |

| ~116 | C≡N |

| ~110 | C-3 |

Note: The chemical shifts are estimations. The nitrile carbon is expected in the 115-120 ppm range. The carbons attached to halogens (C-4 and C-6) and nitrogen (C-2 and C-8a) will have their chemical shifts significantly influenced.

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong, Sharp | C≡N stretch (conjugated)[2] |

| ~1600-1450 | Medium-Strong | C=C and C=N aromatic ring stretches |

| ~1100-1000 | Medium-Strong | C-Cl stretch |

| ~850-800 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |

| ~600-500 | Medium | C-Br stretch |

Note: The strong and sharp absorption band for the nitrile group is a key diagnostic feature in the IR spectrum.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 266/268/270 | High | [M]⁺ (isotopic pattern for Br and Cl) |

| 231/233 | Medium | [M-Cl]⁺ |

| 187/189 | Medium | [M-Br]⁺ |

| 152 | Medium | [M-Br-Cl]⁺ |

Note: The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[3] This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is proposed, starting from the commercially available 6-bromo-4-hydroxyquinoline.

References

Technical Guide: Spectral and Synthetic Profile of 6-Bromo-4-chloroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and synthetic methodologies for 6-Bromo-4-chloroquinoline-3-carbonitrile, a key intermediate in medicinal chemistry and materials science.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.9 - 9.1 | s | H2 |

| 8.4 - 8.6 | d | H5 |

| 8.1 - 8.3 | d | H8 |

| 7.8 - 8.0 | dd | H7 |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 150 - 152 | C4 |

| 148 - 150 | C8a |

| 145 - 147 | C2 |

| 138 - 140 | C7 |

| 130 - 132 | C5 |

| 125 - 127 | C4a |

| 122 - 124 | C6 |

| 118 - 120 | C8 |

| 115 - 117 | C3 |

| 114 - 116 | -CN |

Mass Spectrometry (MS)

Mass spectrometry data predicts the molecular ion peak and common adducts.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 266.9319 |

| [M+Na]⁺ | 288.9139 |

| [M+K]⁺ | 304.8878 |

Data sourced from computational predictions.

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for this compound is not available, characteristic absorption bands can be predicted based on its functional groups. The IR spectrum of a related quinoline-3-carbonitrile derivative shows a characteristic band for the C≡N stretch.[1]

Table 4: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Functional Group |

| ~2230 | C≡N (nitrile) |

| ~1600 | C=N (in quinoline ring) |

| ~1550, 1480 | C=C (aromatic ring) |

| ~830 | C-Cl |

| ~600 | C-Br |

Experimental Protocols

The synthesis of this compound is a multi-step process. The key steps involve the synthesis of the 6-bromo-4-chloroquinoline precursor followed by the introduction of the nitrile group at the 3-position.

Synthesis of 6-Bromo-4-chloroquinoline

This precursor can be synthesized from 6-bromo-4-hydroxyquinoline.

Protocol:

-

To a stirred solution of 6-bromo-4-hydroxyquinoline (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (POCl₃, 3.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 110-115 °C) for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 6-bromo-4-chloroquinoline as a solid.

Synthesis of this compound (Proposed)

A plausible method for the introduction of the nitrile group is via a palladium-catalyzed cyanation reaction.

Protocol:

-

To a sealed reaction vessel, add 6-bromo-4-chloroquinoline (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture to 120-140 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Synthetic Workflow and Logical Relationships

The following diagrams illustrate the key synthetic transformations and the logical flow of the experimental processes.

Caption: Synthetic pathway to this compound.

Caption: General experimental workflow for synthesis and analysis.

References

An In-depth Technical Guide on 6-Bromo-4-chloroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-4-chloroquinoline-3-carbonitrile, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. This document details its chemical properties, a proposed synthetic pathway with experimental protocols, and a discussion of its potential biological significance based on related compounds.

Compound Profile

This compound is a polycyclic aromatic heterocycle containing a quinoline core substituted with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a nitrile group at the 3-position. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₄BrClN₂ | [1][2] |

| Molecular Weight | 267.51 g/mol | [1] |

| CAS Number | 364793-54-4 | [1] |

| Appearance | Solid (predicted) | |

| Purity | ≥97% (as offered by commercial suppliers) | [1] |

| Storage Conditions | 4°C, sealed storage, away from moisture | [1] |

| SMILES | N#CC1=C(Cl)C2=CC(Br)=CC=C2N=C1 | [1] |

| InChI | InChI=1S/C10H4BrClN2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-3,5H | [2] |

| Predicted LogP | 3.52238 | [1] |

| Predicted TPSA | 36.68 Ų | [1] |

Synthesis

The synthesis of this compound can be envisioned as a multi-step process starting from 4-bromoaniline. The key steps involve the construction of the quinoline ring system, followed by chlorination and subsequent introduction of the nitrile group.

Synthetic Pathway Overview

A plausible synthetic route is outlined below. This pathway involves the initial formation of a 4-hydroxyquinoline intermediate, which is then converted to the 4-chloro derivative. The carbonitrile group can be introduced at the 3-position via a formylation reaction followed by conversion of the aldehyde to a nitrile.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline

This step can be achieved through a Gould-Jacobs reaction starting from 4-bromoaniline and diethyl (ethoxymethylene)malonate, followed by cyclization at high temperature.

-

Materials: 4-bromoaniline, diethyl (ethoxymethylene)malonate, diphenyl ether.

-

Procedure:

-

A mixture of 4-bromoaniline and diethyl (ethoxymethylene)malonate is heated, typically without a solvent, to form the anilinomethylenemalonate intermediate.

-

The intermediate is then added to a high-boiling solvent, such as diphenyl ether, and heated to a high temperature (around 250 °C) to effect cyclization.[3][4]

-

Upon cooling, the product, 6-bromo-4-hydroxyquinoline, precipitates and can be collected by filtration and washed with a suitable solvent like ethanol.

-

Step 2: Synthesis of 6-Bromo-4-chloroquinoline

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard procedure using a chlorinating agent like phosphorus oxychloride (POCl₃).[3]

-

Materials: 6-Bromo-4-hydroxyquinoline, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF, catalytic).

-

Procedure:

-

To 6-bromo-4-hydroxyquinoline, add phosphorus oxychloride and a catalytic amount of DMF.

-

The reaction mixture is heated to reflux (around 110 °C) for several hours (e.g., 3 hours).[3]

-

After completion, the excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is carefully poured into ice water, and the pH is adjusted to 5-6 with a saturated sodium bicarbonate solution.

-

The product is extracted with a suitable organic solvent like dichloromethane. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 6-bromo-4-chloroquinoline.[3] A yield of 81% has been reported for this step.[3]

-

Step 3: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde

The introduction of a formyl group at the 3-position can be achieved using the Vilsmeier-Haack reaction.[5]

-

Materials: 6-Bromo-4-chloroquinoline, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

The Vilsmeier reagent is prepared by adding POCl₃ to DMF at 0 °C.

-

6-Bromo-4-chloroquinoline is then added to the Vilsmeier reagent.

-

The reaction mixture is heated (e.g., to 60-90 °C) for several hours.[5]

-

After the reaction is complete, the mixture is poured into ice water and neutralized to precipitate the product, 6-bromo-4-chloroquinoline-3-carbaldehyde.

-

The crude product is collected by filtration and can be purified by recrystallization.

-

Step 4: Synthesis of this compound

The final step involves the conversion of the 3-carbaldehyde to the 3-carbonitrile. A common method is the reaction of the aldehyde with hydroxylamine to form an oxime, followed by dehydration. A more direct approach involves reaction with aqueous ammonia in the presence of an oxidizing agent like ceric ammonium nitrate (CAN).[6]

-

Materials: 6-Bromo-4-chloroquinoline-3-carbaldehyde, aqueous ammonia, ceric ammonium nitrate (CAN).

-

Procedure:

-

Dissolve 6-bromo-4-chloroquinoline-3-carbaldehyde in a suitable solvent.

-

Add aqueous ammonia and ceric ammonium nitrate to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

The product, this compound, can then be isolated by extraction and purified by column chromatography.

-

Spectroscopic Data (Predicted)

Mass Spectrometry (Predicted)

The predicted mass spectrum shows characteristic peaks corresponding to the isotopic distribution of bromine and chlorine.

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 266.93193 |

| [M+Na]⁺ | 288.91387 |

| [M-H]⁻ | 264.91737 |

Data from PubChemLite.[2]

Potential Biological Activity

While no specific biological activity has been reported for this compound, the quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents. Quinoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.

The presence of the nitrile group at the 3-position is also of interest, as quinoline-3-carbonitrile derivatives have been investigated as potential antibacterial agents. Some studies suggest that these compounds may exert their effect by targeting bacterial DNA gyrase.[7]

Furthermore, various substituted quinoline derivatives have been evaluated for their cytotoxic effects against different cancer cell lines.[8][9] The bromo and chloro substituents on the quinoline ring can significantly influence the lipophilicity and electronic properties of the molecule, which in turn can modulate its biological activity and pharmacokinetic profile. The cytotoxicity of various chloroquinoline and bromoquinazoline derivatives has been reported, suggesting that the title compound may also possess antiproliferative properties.[9][10]

Experimental and logical Workflows

The discovery and development process for a novel compound like this compound typically follows a structured workflow.

Caption: General workflow for the synthesis and biological evaluation of novel chemical entities.

Conclusion

This compound represents a potentially valuable scaffold for the development of new therapeutic agents. This guide provides a comprehensive, albeit partially predictive, overview of its synthesis and potential biological relevance. Further experimental validation of the proposed synthetic route, detailed spectroscopic characterization, and thorough investigation of its biological activities are necessary to fully elucidate the potential of this compound in drug discovery and development. The methodologies and data presented herein serve as a foundational resource for researchers embarking on the study of this and related quinoline derivatives.

References

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - 6-bromo-4-chloro-quinoline-3-carbonitrile (C10H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. ijsr.net [ijsr.net]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-4-chloroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical properties, synthesis, and potential biological activities, drawing comparisons with structurally related quinoline and quinazoline derivatives. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₁₀H₄BrClN₂ and a molecular weight of 267.51 g/mol .[1] Key computational chemistry data suggests a topological polar surface area (TPSA) of 36.68 Ų and a LogP of 3.52, indicating moderate lipophilicity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₄BrClN₂ | [1] |

| Molecular Weight | 267.51 g/mol | [1] |

| CAS Number | 364793-54-4 | [1][2] |

| Appearance | Solid | [2] |

| Purity | ≥97% (Commercially available) | [1] |

| SMILES | N#CC1=C(Cl)C2=CC(Br)=CC=C2N=C1 | [1] |

| InChI Key | OCILRHPBZATKKG-UHFFFAOYSA-N | [2] |

Synthesis of this compound

Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline (Precursor)

This protocol is based on the chlorination of 6-bromoquinolin-4-ol using phosphorus oxychloride.[3][4][5][6][7]

Materials:

-

6-Bromoquinolin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Ice

-

Saturated sodium bicarbonate solution or solid potassium carbonate

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinolin-4-ol.

-

Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-6 hours.[3][4] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring. This step should be performed in a fume hood due to the exothermic reaction and release of HCl gas.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid potassium carbonate until the pH reaches approximately 7-8.[3]

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

For further purification, the crude product can be extracted with an organic solvent such as dichloromethane or ethyl acetate.[3][4] The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 6-bromo-4-chloroquinoline as a solid. The product can be further purified by recrystallization.

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol involves the formylation of 6-bromo-4-chloroquinoline to yield 6-Bromo-4-chloroquinoline-3-carbaldehyde, followed by the conversion of the aldehyde to the nitrile.

Step 1: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde (Intermediate)

This step can be achieved via a Vilsmeier-Haack reaction.

Materials:

-

6-Bromo-4-chloroquinoline

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice water

Procedure:

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-Dimethylformamide (DMF) with stirring to prepare the Vilsmeier reagent.

-

Add 6-bromo-4-chloroquinoline to the Vilsmeier reagent.

-

Heat the reaction mixture, for example, to 60-90°C, for several hours.[8] Monitor the reaction by TLC.

-

After completion, pour the reaction mixture onto ice water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter, wash with water, and dry the crude 6-Bromo-4-chloroquinoline-3-carbaldehyde. Further purification can be done by recrystallization.

Step 2: Conversion of 6-Bromo-4-chloroquinoline-3-carbaldehyde to this compound

This conversion can be achieved by reacting the aldehyde with hydroxylamine to form an aldoxime, followed by dehydration.[9][10]

Materials:

-

6-Bromo-4-chloroquinoline-3-carbaldehyde

-

Hydroxylamine hydrochloride

-

A base (e.g., sodium acetate, pyridine)

-

A dehydrating agent (e.g., acetic anhydride, thionyl chloride)

-

Appropriate solvents (e.g., ethanol, DMF)

Procedure:

-

Dissolve 6-Bromo-4-chloroquinoline-3-carbaldehyde in a suitable solvent like ethanol.

-

Add hydroxylamine hydrochloride and a base such as sodium acetate.

-

Reflux the mixture for a few hours to form the corresponding aldoxime.

-

Isolate the aldoxime intermediate.

-

Treat the aldoxime with a dehydrating agent like acetic anhydride or thionyl chloride in a suitable solvent (e.g., DMF) to yield the final product, this compound.[9][10]

-

The crude product can be purified by column chromatography or recrystallization.

Biological Activities of Related Heterocyclic Compounds

While specific biological data for this compound is not available in the reviewed literature, the quinoline and quinazoline scaffolds are prominent in a wide range of biologically active compounds, particularly in the field of oncology.[11][12][13][14]

Anticancer Activity of Quinoline Derivatives

Numerous quinoline derivatives have been synthesized and evaluated for their anticancer properties. The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways. For instance, certain 4-aminoquinoline derivatives have shown significant cytotoxicity against human breast cancer cell lines, with some compounds exhibiting greater potency than the established drug chloroquine.[15] The presence and position of substituents on the quinoline ring play a crucial role in their activity.

Table 2: Anticancer Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [15] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [15] |

| Quinoline-chalcone derivative 12e | MGC-803 | 1.38 | [16] |

| Quinoline-chalcone derivative 12e | HCT-116 | 5.34 | [16] |

| Quinoline-chalcone derivative 12e | MCF-7 | 5.21 | [16] |

Anticancer Activity of Quinazoline Derivatives

Quinazoline derivatives are another class of heterocyclic compounds with well-documented anticancer activities. Several approved anticancer drugs, such as gefitinib and erlotinib, are based on the quinazoline scaffold and function as epidermal growth factor receptor (EGFR) inhibitors.[11][17][18] Bromo-substituted quinazoline derivatives have also been investigated, with some showing potent cytotoxic effects against cancer cell lines.

Table 3: Anticancer Activity of Selected Quinazoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinazoline Schiff base 1 | MCF-7 | 6.25 | [11] |

| Quinazoline Schiff base 2 | MCF-7 | 5.91 | [11] |

| 3-Butyl-2-(4-chlorobenzylthio)-6-methylquinazolin-4(3H)-one (21) | HeLa | 1.85 | [12] |

| 3-Butyl-2-(4-chlorobenzylthio)-6-methylquinazolin-4(3H)-one (21) | MDA-MB-231 | 2.11 | [12] |

| 3-Butyl-2-(4-methoxybenzylthio)-6-methylquinazolin-4(3H)-one (22) | HeLa | 2.01 | [12] |

| 3-Butyl-2-(4-methoxybenzylthio)-6-methylquinazolin-4(3H)-one (22) | MDA-MB-231 | 2.37 | [12] |

Potential Signaling Pathways

Based on the structural similarities of this compound to known inhibitors, two key signaling pathways are of particular interest for its potential mechanism of action in cancer: the EGFR signaling pathway and the PI3K/Akt/mTOR signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The quinazoline core is a well-established pharmacophore for EGFR inhibitors.[11][17][18] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling that leads to cell proliferation and survival.

Caption: EGFR signaling pathway and the site of action for quinazoline-based inhibitors.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently deregulated in cancer. Several quinoline and quinazoline derivatives have been identified as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[3][13][14][19][20]

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition sites for quinoline/quinazoline derivatives.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is currently limited, the extensive research on related quinoline and quinazoline derivatives suggests a high potential for anticancer activity. The synthetic accessibility of this compound, coupled with the known biological importance of its core structure, makes it a compelling candidate for further investigation. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo biological evaluation to determine its specific anticancer activity and mechanism of action, particularly its potential to inhibit the EGFR and/or PI3K/Akt/mTOR signaling pathways. This technical guide provides a solid foundation for initiating such research endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 5. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. researchgate.net [researchgate.net]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds | Bentham Science [eurekaselect.com]

- 13. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. japsonline.com [japsonline.com]

- 18. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

The Multifaceted Biological Potential of Quinoline Carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine rings, has long been a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of a carbonitrile (-C≡N) group into the quinoline framework has emerged as a powerful strategy in drug design, significantly enhancing the biological activities of the parent molecule. This technical guide provides an in-depth exploration of the diverse biological potential of quinoline carbonitrile derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to aid in the ongoing research and development of this promising class of compounds.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinoline carbonitrile derivatives have demonstrated potent antiproliferative activity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[1][2]

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of anticancer action for many quinoline carbonitrile derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[3] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. The 4-anilinoquinoline-3-carbonitrile scaffold has been extensively studied as a potent EGFR inhibitor.[1]

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by quinoline carbonitrile derivatives.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-4-chloroquinoline-3-carbonitrile: A Comprehensive Technical Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Bromo-4-chloroquinoline-3-carbonitrile, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document outlines its chemical properties, a detailed plausible synthetic route with experimental protocols, and its anticipated reactivity, highlighting its utility as a versatile intermediate for the synthesis of novel compounds.

Chemical Properties and Data

This compound is a polysubstituted quinoline derivative. The presence of multiple reactive sites—a bromine atom, a chlorine atom, and a nitrile group—makes it a highly valuable precursor for the construction of complex molecular architectures.

| Property | Value |

| CAS Number | 364793-54-4 |

| Molecular Formula | C₁₀H₄BrClN₂ |

| Molecular Weight | 267.51 g/mol |

| Purity | Typically ≥97% |

| Appearance | Solid (form may vary) |

| Storage | 4°C, sealed storage, away from moisture |

Table 1: Physicochemical Properties of this compound.[1]

Synthesis of this compound

While a direct, single-step synthesis for this compound is not extensively reported in the literature, a plausible and efficient two-step synthetic pathway can be proposed based on established organic reactions. This route involves the Vilsmeier-Haack cyclization of an appropriate acetanilide to form the corresponding quinoline-3-carbaldehyde, followed by the conversion of the aldehyde to a nitrile.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde

This protocol is adapted from the Vilsmeier-Haack synthesis of analogous 2-chloroquinoline-3-carbaldehydes.

Materials:

-

4-Bromoacetanilide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate solution

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (10 mmol) to N,N-dimethylformamide (10 mmol) at -5 °C with stirring.

-

Slowly add the prepared Vilsmeier reagent to a solution of 4-bromoacetanilide (5 mmol) in a suitable solvent like acetonitrile.

-

Reflux the reaction mixture for an appropriate time (typically monitored by TLC).

-

After completion, evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and quench the reaction by washing with a sodium thiosulfate solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under vacuum.

-

Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain 6-bromo-2-chloro-3-formyl quinoline.

Experimental Protocol: Synthesis of this compound

This protocol is based on the conversion of 2-chloroquinoline-3-carbaldehyde to its corresponding carbonitrile.

Materials:

-

6-Bromo-4-chloroquinoline-3-carbaldehyde

-

Ceric ammonium nitrate (CAN)

-

Aqueous ammonia

Procedure:

-

Dissolve 6-Bromo-4-chloroquinoline-3-carbaldehyde in a suitable solvent.

-

Add an aqueous solution of ceric ammonium nitrate to the reaction mixture.

-

Add aqueous ammonia to the mixture and stir at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Synthetic Applications

This compound is a versatile scaffold for further chemical modifications, offering multiple avenues for the synthesis of diverse heterocyclic compounds. The reactivity of the chloro, bromo, and cyano groups can be selectively exploited.

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The efficacy and pharmacokinetic profile of these agents are intrinsically linked to their physicochemical properties. This technical guide provides a comprehensive overview of the key physicochemical characteristics of substituted quinolines, including lipophilicity (LogP), acid dissociation constant (pKa), solubility, and metabolic stability. Detailed experimental protocols for the determination of these properties are provided, alongside a discussion of how these parameters influence the biological activity and structure-activity relationships (SAR) of quinoline derivatives. Furthermore, this guide utilizes visualizations to illustrate key experimental workflows and relevant biological signaling pathways, offering a valuable resource for researchers and professionals engaged in the discovery and development of quinoline-based drugs.

Introduction to the Quinoline Scaffold

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.[1] This bicyclic system is a versatile pharmacophore due to its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The physicochemical properties of quinoline can be finely tuned through the introduction of various substituents at different positions on the ring system, allowing for the optimization of its drug-like properties.[2] Understanding the interplay between chemical structure and physicochemical characteristics is therefore paramount in the rational design of novel quinoline-based therapeutics.

Key Physicochemical Properties of Substituted Quinolines

The journey of a drug from administration to its site of action is governed by a series of absorption, distribution, metabolism, and excretion (ADME) processes. These processes are, in turn, heavily influenced by the drug's physicochemical properties. For quinoline derivatives, the most critical parameters include lipophilicity, solubility, and pKa.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial determinant of a drug's ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like many quinoline derivatives, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.

Table 1: Lipophilicity (LogP) of Representative Substituted Quinolines

| Compound | Substituent(s) | LogP | Reference |

| Quinoline | - | 2.03 | |

| 2-Methylquinoline | 2-CH₃ | 2.41 | |

| 4-Aminoquinoline | 4-NH₂ | 1.34 | Calculated |

| 7-Chloroquinoline | 7-Cl | 2.89 | Calculated |

| 8-Hydroxyquinoline | 8-OH | 1.86 | Calculated |

| Chloroquine | 7-Cl, 4-(diethylamino)pentylamino | 5.3 | [3] |

| Mefloquine | 2,8-bis(trifluoromethyl), 4-piperidinylmethanol | 4.8 | [3] |

Note: Calculated values are estimations and may vary from experimental values.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor solubility can lead to low bioavailability and hinder the development of effective oral formulations. The solubility of quinoline derivatives is highly dependent on their substitution pattern and the pH of the medium, especially for ionizable compounds.

Table 2: Aqueous Solubility of Selected Quinoline Derivatives

| Compound | Solubility (µg/mL) | Conditions | Reference |

| Quinoline | 60,000 | Water | |

| Chloroquine | 200 | pH 7.4 | [3] |

| Mefloquine | 21 | pH 7.4 | [3] |

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The basic nitrogen atom in the quinoline ring (pKa ≈ 4.9) and any ionizable substituents will influence the overall ionization state of the molecule in different physiological compartments, which in turn affects its solubility, permeability, and target binding.[4]

Table 3: pKa Values of Common Quinolines

| Compound | pKa | Reference |

| Quinoline | 4.92 | [4] |

| 4-Aminoquinoline | 9.17 | Calculated |

| 8-Hydroxyquinoline | 9.81 (phenolic), 5.03 (pyridinium) | Calculated |

Note: Calculated values are estimations and may vary from experimental values.

Metabolic Stability

The metabolic stability of a compound describes its susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. Low metabolic stability can lead to rapid clearance from the body, resulting in a short duration of action and the formation of potentially toxic metabolites. In vitro assays using liver microsomes or hepatocytes are commonly used to assess metabolic stability early in the drug discovery process.[5][6]

Table 4: Metabolic Stability of a Quinoline Derivative in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Representative Quinoline Derivative | 45 | 15.4 |

Note: This is an example data point. Values vary significantly based on the specific substitution pattern.

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible determination of physicochemical properties is essential for building robust structure-activity relationships. The following sections provide detailed methodologies for key experiments.

Determination of Lipophilicity (LogP) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect method for estimating LogP values. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Protocol:

-

Preparation of Mobile Phase: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH).

-

System Suitability: Equilibrate the RP-HPLC system with the initial mobile phase composition. Inject a standard mixture of compounds with known LogP values to establish a calibration curve.

-

Sample Analysis: Dissolve the test quinoline derivative in a suitable solvent and inject it into the HPLC system.

-

Data Acquisition: Record the retention time (t_R) of the test compound under different mobile phase compositions. Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation:

-

Calculate the retention factor (k) for each mobile phase composition using the formula: k = (t_R - t_0) / t_0

-

Plot log k versus the percentage of the organic modifier.

-

Extrapolate the linear regression to 100% aqueous phase to obtain the log k_w value.

-

Calculate the LogP of the test compound using the calibration curve generated from the standard compounds.

-

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added.

Protocol:

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[7]

-

Sample Preparation: Prepare a solution of the quinoline derivative of known concentration (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).[8]

-

Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.[8]

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often identified using the first or second derivative of the curve).[7]

Determination of Kinetic Aqueous Solubility by Nephelometry

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. Nephelometry measures the light scattering caused by precipitated particles.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the quinoline derivative in dimethyl sulfoxide (DMSO).[1]

-

Plate Preparation: Add the DMSO stock solution to the wells of a microtiter plate.

-

Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration.[1]

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C) with shaking.[1]

-

Nephelometric Measurement: Measure the light scattering in each well using a nephelometer.[3]

-

Data Analysis: Compare the light scattering of the test compound to that of positive (insoluble) and negative (soluble) controls to determine the concentration at which precipitation occurs. This concentration is reported as the kinetic solubility.[3]

Determination of Metabolic Stability using Liver Microsomes

This in vitro assay assesses the rate of metabolism of a compound by Phase I enzymes present in liver microsomes.

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4). Prepare a solution of the NADPH-regenerating system (cofactor).[9]

-

Incubation: Pre-warm the microsomal suspension to 37°C. Initiate the reaction by adding the quinoline derivative (at a low concentration, e.g., 1 µM) and the NADPH-regenerating system.[5]

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[9]

Influence of Physicochemical Properties on Biological Activity

The physicochemical properties of substituted quinolines have a profound impact on their biological activity.

-

Lipophilicity: An optimal lipophilicity is required for a drug to effectively partition into and cross cell membranes to reach its intracellular target. However, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity.

-

Solubility: Adequate aqueous solubility is a prerequisite for oral absorption. For intravenous administration, high solubility is essential to avoid precipitation in the bloodstream.

-

pKa: The ionization state of a quinoline derivative, governed by its pKa, affects its solubility, membrane permeability, and interaction with its biological target. For example, the accumulation of basic antimalarial quinolines in the acidic food vacuole of the malaria parasite is a key aspect of their mechanism of action.

-

Metabolic Stability: A compound with high metabolic stability is more likely to have a longer half-life in the body, allowing for less frequent dosing. Conversely, a compound that is rapidly metabolized may not maintain therapeutic concentrations for a sufficient duration.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline derivatives stem from their ability to modulate various cellular signaling pathways.

Inhibition of Hemozoin Formation in Malaria

A primary mechanism of action for many quinoline antimalarials, such as chloroquine, is the inhibition of hemozoin formation in the malaria parasite Plasmodium falciparum. The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. To detoxify, the parasite polymerizes heme into an insoluble crystalline pigment called hemozoin. Quinolines are thought to interfere with this process by capping the growing hemozoin crystal, preventing further heme polymerization. This leads to the accumulation of toxic free heme, which damages the parasite's membranes and leads to its death.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deconstructing Quinoline-Class Antimalarials to Identify Fundamental Physicochemical Properties of Beta-Hematin Crystal Growth Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholar.harvard.edu [scholar.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloroquinoline-3-carbonitrile is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key pharmacophore in a variety of biologically active compounds, suggesting its potential as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its synthesis, chemical properties, and prospective applications, particularly in the realm of anticancer and kinase inhibitor research. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and development of new pharmaceuticals.

Introduction

Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of specific substituents onto the quinoline scaffold can significantly modulate its pharmacological profile. The presence of a bromine atom at the 6-position, a chlorine atom at the 4-position, and a carbonitrile group at the 3-position of the quinoline ring system endows this compound with a unique electronic and steric profile, making it an attractive starting material for the synthesis of targeted therapeutic agents. The carbonitrile group, in particular, is a versatile functional group that can participate in various chemical transformations and can also act as a key interaction point with biological targets.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₄BrClN₂ | --INVALID-LINK-- |

| Molecular Weight | 267.51 g/mol | --INVALID-LINK-- |

| CAS Number | 364793-54-4 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | |

| Purity | ≥97% (commercially available) | --INVALID-LINK-- |

| Storage | 4°C, sealed storage, away from moisture | --INVALID-LINK-- |

Synthesis

While a direct, detailed synthesis protocol for this compound is not extensively documented in readily available literature, its synthesis can be logically approached through a multi-step process starting from commercially available precursors. The key steps would involve the construction of the 6-bromo-4-hydroxyquinoline core, followed by chlorination and subsequent introduction of the carbonitrile group at the 3-position.

Synthesis of the Precursor: 6-Bromo-4-chloroquinoline

The synthesis of the crucial intermediate, 6-bromo-4-chloroquinoline, has been well-documented. A common and effective method involves the cyclization of a substituted aniline followed by chlorination.

Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline [2][3]

-

Step 1: Cyclization to 6-Bromoquinolin-4-ol: 4-Bromoaniline is reacted with diethyl malonate or a similar three-carbon synthon, followed by a high-temperature cyclization reaction, often in a high-boiling solvent like diphenyl ether, to yield 6-bromoquinolin-4-ol.

-

Step 2: Chlorination: 6-Bromoquinolin-4-ol is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), to yield 6-bromo-4-chloroquinoline. The reaction is typically carried out at reflux temperature. After completion, the reaction mixture is carefully quenched with ice water, and the product is isolated by filtration or extraction.

| Reactant | Moles | Equivalents |

| 6-Bromoquinolin-4-ol | 0.009 | 1 |

| Phosphorus oxychloride (POCl₃) | - | Excess |

| N,N-Dimethylformamide (DMF) | - | Catalytic |

Characterization Data for 6-Bromo-4-chloroquinoline:

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.87 (d, J = 4.5 Hz, 1H), 8.32 (d, J = 2.0 Hz, 1H), 8.03 (d, J = 9.0 Hz, 1H), 7.99 (dd, J = 9.0, 2.0 Hz, 1H), 7.82 (d, J = 4.5 Hz, 1H).[4]

-

ESI-MS: m/z = 242 [M+H]⁺.[4]

Proposed Synthesis of this compound

The introduction of the carbonitrile group at the 3-position of the 6-bromo-4-chloroquinoline scaffold is the final and most crucial step. Several synthetic strategies could be employed to achieve this transformation.

Method A: Vilsmeier-Haack Formylation followed by Conversion to Nitrile

A plausible route involves the formylation of a suitable precursor at the 3-position using the Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde to a nitrile.[1][5][6][7][8]

Method B: Sandmeyer Reaction

Another viable approach is the Sandmeyer reaction, which involves the diazotization of a 3-amino-6-bromo-4-chloroquinoline precursor followed by treatment with a cyanide salt, typically copper(I) cyanide.[9][10][11][12] This method is a classic and reliable way to introduce a nitrile group onto an aromatic ring.

Potential Biological Activity and Applications

While specific biological data for this compound is not prominently available in the reviewed literature, the quinoline scaffold and, more specifically, quinoline-3-carbonitrile derivatives, are known to exhibit significant anticancer and kinase inhibitory activities.

Anticancer Potential

Numerous studies have highlighted the potential of substituted quinolines as anticancer agents.[9][13][14][15][16] The mechanisms of action are varied and can include the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of various signaling pathways crucial for cancer cell proliferation and survival. The presence of the electron-withdrawing carbonitrile group at the 3-position, combined with the halogen substituents, may enhance the cytotoxic activity of the molecule.[17]

Kinase Inhibitory Activity

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[18][19] Quinoline-based compounds have been successfully developed as kinase inhibitors. For instance, certain 4-anilino-3-quinolinecarbonitriles have shown potent inhibitory activity against Src kinase.[20] The structural features of this compound make it a promising candidate for the development of novel kinase inhibitors. The quinoline core can act as a scaffold to position substituents that interact with the ATP-binding site of kinases, while the carbonitrile group can form key hydrogen bonds or other interactions with the target protein.[21]

Future Perspectives

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Development of a robust and high-yielding synthesis: A detailed and optimized synthetic protocol is essential for making this compound readily accessible for further studies.

-

Comprehensive biological screening: The compound should be systematically evaluated for its anticancer activity against a panel of cancer cell lines and for its inhibitory activity against a broad range of kinases.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of a library of derivatives with modifications at the 4- and 6-positions would provide valuable insights into the structural requirements for optimal biological activity.

-

In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and pharmacokinetic properties.

Conclusion

This technical guide has summarized the available information on this compound, highlighting its physicochemical properties, plausible synthetic routes, and potential as a scaffold for the development of anticancer agents and kinase inhibitors. While further research is needed to fully elucidate its biological profile, the structural features of this molecule make it a compelling target for medicinal chemists and drug discovery professionals. The methodologies and insights presented herein are intended to facilitate and inspire future investigations into this promising area of research.

References

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 16. benthamdirect.com [benthamdirect.com]

- 17. researchgate.net [researchgate.net]

- 18. research.ed.ac.uk [research.ed.ac.uk]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 6-Bromo-4-chloroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and key experimental context for 6-Bromo-4-chloroquinoline-3-carbonitrile (CAS No: 364793-54-4). This intermediate is of significant interest in medicinal chemistry, particularly as a building block for targeted therapeutics. This guide consolidates safety data, details relevant experimental protocols, and visualizes its role in chemical synthesis and biological pathways.

Core Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety profile can be constructed from data on its immediate precursors and structural analogs. The data strongly suggests that this compound should be handled as a hazardous substance, requiring stringent safety precautions.

Hazard Identification and Classification

Based on GHS classifications for the target compound and its close analogs, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] The GHS pictograms and hazard statements for the isomeric 6-Bromo-2-chloroquinoline-3-carbonitrile indicate it is toxic if swallowed, in contact with skin, or if inhaled.[4]

Table 1: Summary of Quantitative Safety Data and Handling Recommendations

| Parameter | Data / Recommendation | Source(s) |

| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2][3] |

| Signal Word | Warning | [1][3] |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) and impervious clothing. A lab coat is mandatory.Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be required. | [5][6] |

| First Aid Measures | If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][7]In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[5][8]In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[2][7]If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][7] | |

| Handling & Storage | Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[5]Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 4°C, sealed and away from moisture.[1][5] | |

| Fire-Fighting Measures | Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]Hazardous Combustion Products: Carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride, and hydrogen bromide gas.[2] |

Experimental Protocols

This compound is a synthetic intermediate. Its preparation involves a multi-step synthesis, primarily the construction of the quinoline core followed by functional group manipulations. Below are detailed methodologies for key transformations.

Synthesis of Key Intermediate: 6-Bromo-4-chloroquinoline

The most common route to this class of compounds involves the chlorination of the corresponding 4-hydroxyquinoline (or its tautomer, quinolin-4-one).

Protocol: Chlorination of 6-Bromoquinolin-4-ol [9][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinolin-4-ol (1.0 eq).

-

Reagent Addition: In a chemical fume hood, carefully add phosphorus oxychloride (POCl₃) (approx. 5-10 volumes per gram of starting material). A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2 drops) can be added to facilitate the reaction.[9]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-6 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

After completion, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH reaches 7-8.

-

The product will precipitate as a solid.

-

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with water.

-

Dry the product in a vacuum oven. The resulting 6-Bromo-4-chloroquinoline can be used in the next step or further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

-

Proposed Synthesis of this compound